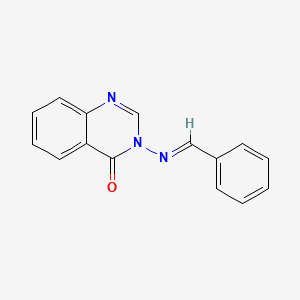
3-(Benzylideneamino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylideneamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzylideneamino substituent at the 3-position, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Benzylideneamino)quinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This reaction can afford complex products in a single step from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering their efficiency and the availability of starting materials.
化学反应分析
Types of Reactions
3-(Benzylideneamino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with various substituents.
Reduction: Aminoquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
作用机制
The mechanism of action of 3-(Benzylideneamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation . The benzylideneamino group is crucial for its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the benzylideneamino group.
2,3-Dihydroquinazolin-4(3H)-one: A reduced form of quinazolinone.
4(3H)-Quinazolinone derivatives: Compounds with various substituents at different positions on the quinazolinone core.
Uniqueness
3-(Benzylideneamino)quinazolin-4(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
3-[(E)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+ |
InChI 键 |
GPQDPPIXNLRXPD-LICLKQGHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
溶解度 |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


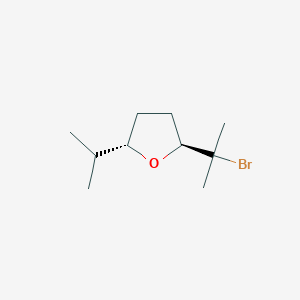
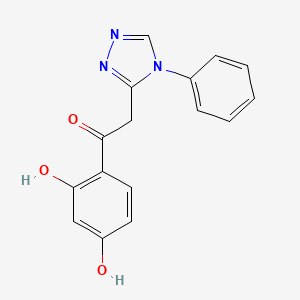
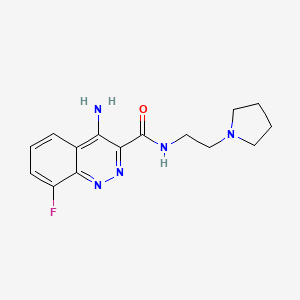
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
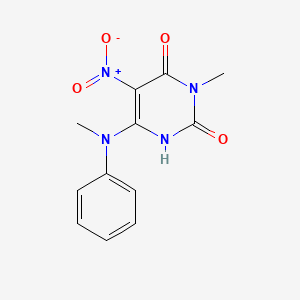
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
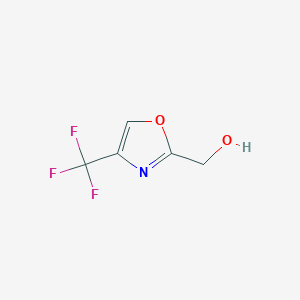
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
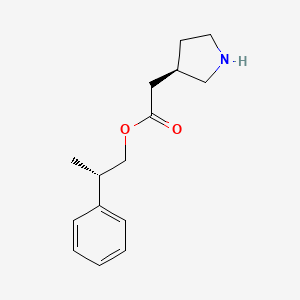
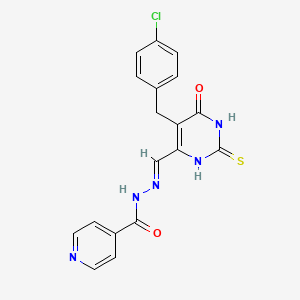
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
